molecular formula C16H18N2O2S B1453085 5-[3,4-Dihydro-1(2H)-quinolinyl]-2-(methylsulfonyl)aniline CAS No. 1220039-20-2

5-[3,4-Dihydro-1(2H)-quinolinyl]-2-(methylsulfonyl)aniline

Cat. No. B1453085
M. Wt: 302.4 g/mol
InChI Key: GQXFWSYHGCQIQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“5-[3,4-Dihydro-1(2H)-quinolinyl]-2-(methylsulfonyl)aniline” is a chemical compound with the molecular formula C16H18N2O2S . Its average mass is 302.391 Da and its monoisotopic mass is 302.108887 Da .

Scientific Research Applications

Synthesis Methods

  • Synthesis of Dibenzo[b,h][1,6]naphthyridin-5,6-diones: The reaction of diethyl 2-(3'-methyl-but-2'-enyl) malonate with anilines, including 5-[3,4-Dihydro-1(2H)-quinolinyl]-2-(methylsulfonyl)aniline, is a general method for synthesizing hydroxy-quinolinones, which are precursors to pyrano alkaloids (Sekar & Prasad, 1999).

Biological Activity and Potential Applications

  • Potential Rho-kinase Inhibitors

    A series of substituted 4,4-dimethyl-3,4-dihydro-1H-quinolin-2-one, synthesized from the reaction of 3,3-dimethylacryloyl chloride with aniline, were investigated for their ability to inhibit Rho-kinase, an enzyme important in arterial hypertension (Letellier et al., 2008).

  • Lipophilic Inhibitors of Thymidylate Synthase

    Synthesis of diphenyl sulfoxide and sulfones, including derivatives of 5-[3,4-Dihydro-1(2H)-quinolinyl]-2-(methylsulfonyl)aniline, demonstrated their potential as inhibitors of human and Escherichia coli thymidylate synthase, a target for anticancer drugs (Jones et al., 1997).

  • Serotonin Receptor Ligands

    Piperazinyl derivatives of 1-(arylsulfonyl)-2,3-dihydro-1H-quinolin-4-ones, such as 5-[3,4-Dihydro-1(2H)-quinolinyl]-2-(methylsulfonyl)aniline, have been identified with high binding affinities for the 5-HT(6) serotonin receptor, indicating potential use in neuropsychiatric disorders (Park et al., 2011).

Structural and Chemical Properties

  • Novel 1–4 Quinolinone Structures: Studies on quinolinones, including 5-[3,4-Dihydro-1(2H)-quinolinyl]-2-(methylsulfonyl)aniline, have been conducted to understand their molecular structures, crystallographic structures, and theoretical vibrational assignments, which are significant for applications in pharmacy, medicine, and engineering (Michelini et al., 2019).

Novel Synthesis and Antimicrobial Activity

  • Synthesis and Biological Study of Novel Quinolinol Derivatives: The synthesis of novel quinolinol derivatives, including the reaction with 5-[3,4-Dihydro-1(2H)-quinolinyl]-2-(methylsulfonyl)aniline, and their antimicrobial activity has been explored, showing potential for pharmaceutical applications (Patel et al., 2011).

properties

IUPAC Name

5-(3,4-dihydro-2H-quinolin-1-yl)-2-methylsulfonylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S/c1-21(19,20)16-9-8-13(11-14(16)17)18-10-4-6-12-5-2-3-7-15(12)18/h2-3,5,7-9,11H,4,6,10,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQXFWSYHGCQIQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C=C1)N2CCCC3=CC=CC=C32)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[3,4-Dihydro-1(2H)-quinolinyl]-2-(methylsulfonyl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-[3,4-Dihydro-1(2H)-quinolinyl]-2-(methylsulfonyl)aniline
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5-[3,4-Dihydro-1(2H)-quinolinyl]-2-(methylsulfonyl)aniline
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5-[3,4-Dihydro-1(2H)-quinolinyl]-2-(methylsulfonyl)aniline
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5-[3,4-Dihydro-1(2H)-quinolinyl]-2-(methylsulfonyl)aniline
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5-[3,4-Dihydro-1(2H)-quinolinyl]-2-(methylsulfonyl)aniline
Reactant of Route 6
5-[3,4-Dihydro-1(2H)-quinolinyl]-2-(methylsulfonyl)aniline

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